(Z)-3-Cyano-4'-nitrostilbene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
159394-72-6 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-[(Z)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4- |
InChI Key |
TUDDRKKJHAHZAS-PLNGDYQASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Z 3 Cyano 4 Nitrostilbene and Its Analogs
The synthesis of stilbene (B7821643) derivatives, including (Z)-3-Cyano-4'-nitrostilbene, employs a variety of established organic reactions. The choice of method often depends on the desired isomer (Z or E), the nature of the substituents on the aromatic rings, and the availability of starting materials. Key methods include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck reaction, Suzuki coupling, and Perkin reaction.
The Wittig reaction is a widely used method for alkene synthesis and has been specifically utilized for preparing 4-nitrostilbene (B156276) derivatives. umich.edu This reaction involves the interaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde or ketone. wiley-vch.detamu.edu For the synthesis of this compound, the process employs (4-nitrobenzyl)triphenylphosphonium bromide and 3-cyanobenzaldehyde (B1676564). umich.edu The resulting crude product is obtained as the (Z)-isomer without the need for subsequent isomerization procedures that are often used to obtain the more stable (E)-isomer. umich.edu
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. wiley-vch.debeilstein-journals.org This method is known for producing predominantly (E)-alkenes with the advantage that the water-soluble phosphate (B84403) by-product is easily removed during workup. wiley-vch.debeilstein-journals.org It has been successfully applied to the synthesis of various stilbene derivatives, often providing high stereoselectivity for the E-isomer. beilstein-journals.orgjuliethahn.com
Palladium-catalyzed cross-coupling reactions are also powerful tools for stilbene synthesis. The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orguliege.be This method can be used to synthesize stilbenes by reacting a styrene (B11656) with an aryl halide. uliege.be Similarly, the Suzuki-Miyaura cross-coupling reaction provides a stereocontrolled route to (E)-stilbene derivatives by coupling an (E)-2-phenylethenylboronic acid pinacol (B44631) ester with aryl bromides. nih.govrsc.org These reactions are valued for their tolerance of a wide range of functional groups. fu-berlin.deorgsyn.org
The Perkin reaction offers another route, typically yielding an alpha, beta-unsaturated aromatic acid from the condensation of an aromatic aldehyde and an acid anhydride. byjus.comiitk.ac.in This method has been adapted for the synthesis of stilbenes, including resveratrol, and can be promoted by microwave irradiation to achieve high yields of trans-4-nitrostilbene derivatives in solvent-free conditions. byjus.comeurjchem.comeurjchem.com
| Synthetic Method | Reactants | Typical Catalyst/Base | Key Features |
| Wittig Reaction | Aldehyde (e.g., 3-cyanobenzaldehyde), Phosphonium Ylide (e.g., from (4-nitrobenzyl)triphenylphosphonium bromide) | Strong base (e.g., NaOCH3, NaOH) | Versatile, can produce Z- or E-isomers depending on conditions. umich.edufu-berlin.deacs.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde, Phosphonate-stabilized carbanion | Base (e.g., t-BuOK, NaH) | Often yields predominantly E-alkenes; water-soluble by-product simplifies purification. wiley-vch.debeilstein-journals.orgresearchgate.net |
| Heck Reaction | Unsaturated halide, Alkene (e.g., styrene) | Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Good functional group tolerance; regioselectivity can be controlled. wikipedia.orguliege.bebeilstein-journals.org |
| Suzuki-Miyaura Coupling | Aryl halide, Vinylboronic acid/ester | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Allows for stereocontrolled synthesis, particularly for (E)-stilbenes. nih.govrsc.orgbeilstein-journals.org |
| Perkin Reaction | Aromatic aldehyde, Phenylacetic acid derivative (e.g., 4-nitrophenylacetic acid) | Base (e.g., pyrrolidine, triethylamine) | Can be adapted for stilbene synthesis, sometimes with microwave assistance for efficiency. byjus.comeurjchem.comeurjchem.com |
Purification and Isolation Techniques for High Purity Z 3 Cyano 4 Nitrostilbene
Intramolecular Charge Transfer (ICT) State Dynamics
The presence of electron-donating and electron-accepting moieties linked by a π-conjugated system facilitates intramolecular charge transfer upon photoexcitation. rroij.com
Upon absorption of a photon, an electron is promoted to a higher energy level, leading to the formation of a locally excited (LE) state. In push-pull systems, this LE state can rapidly evolve into an intramolecular charge transfer (ICT) state, where there is a significant separation of charge between the donor and acceptor parts of the molecule. nih.govrroij.com This process of charge separation is often accompanied by conformational changes, such as twisting around single or double bonds, to reach a more stable, lower-energy ICT state. acs.org
Influence of Substituent Effects on ICT Efficiency
While the cyano and nitro groups are well-known electron-withdrawing substituents that significantly influence the electronic properties of stilbene derivatives and often promote intramolecular charge transfer (ICT), a specific quantitative analysis of their effect on the ICT efficiency in this compound has not been found in the surveyed literature. Studies on related donor-acceptor stilbenes show that the presence of such groups is crucial for creating a "push-pull" system, which is a prerequisite for efficient ICT. researchgate.netrroij.comnih.govnih.gov
Time-Resolved Spectroscopy for ICT State Evolution
There are no available time-resolved spectroscopic studies in the reviewed literature that specifically monitor the evolution of the intramolecular charge transfer state for this compound. Such studies are essential for understanding the dynamics of charge separation and recombination in the excited state.
Photoisomerization Mechanisms and Kinetics
The photoisomerization of stilbene and its derivatives is a cornerstone of photochemistry. However, specific details regarding the mechanisms and kinetics for this compound are not described in the available literature.
Z-to-E Isomerization Pathways and Efficiency
Specific details on the Z-to-E photoisomerization pathways for this compound, including the quantum efficiency of this process, are not available in the scientific literature. For substituted stilbenes, isomerization can proceed through either a singlet or triplet excited state, and the presence of nitro and cyano groups is known to potentially promote the triplet pathway. researchgate.netnih.gov
Photocyclization and Other Competing Photoreactions
Information regarding the occurrence of photocyclization or other competing photoreactions for this compound is not present in the surveyed scientific literature. Photocyclization is a known reaction for some stilbene derivatives, leading to the formation of phenanthrene-like structures, but its relevance to this specific compound has not been investigated.
Quantum Mechanical Tunneling Effects in Photoisomerization
There is no mention in the scientific literature of studies investigating or observing quantum mechanical tunneling effects in the photoisomerization of this compound. Quantum tunneling is a phenomenon where a particle can pass through an energy barrier that it classically cannot surmount and has been observed in some chemical reactions, particularly at low temperatures. nih.govnih.govacs.orgstfc.ac.uk
Excited State Dynamics and Energy Dissipation Pathways
A detailed account of the excited state dynamics and the various energy dissipation pathways (e.g., fluorescence, intersystem crossing, internal conversion, and isomerization) for this compound is not available in the current body of scientific literature. Understanding these pathways is critical for determining the photostability and potential applications of a photosensitive molecule.
Non-Radiative Decay Processes
Upon absorption of a photon, an excited molecule can return to the ground state without emitting light through various non-radiative decay processes. For push-pull stilbenes, these processes are often dominated by internal conversion, which is highly dependent on molecular geometry.
The primary non-radiative decay pathway for many stilbenes involves torsional motion around the central ethylenic double bond, leading to a twisted conical intersection with the ground state potential energy surface. For substituted stilbenes, twisting of the substituent groups themselves can also provide efficient non-radiative decay channels. In the case of 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), a well-studied push-pull system, torsion of the nitro group has been identified as a key contributor to non-radiative decay, particularly in polar solvents. researchgate.net This process leads to the formation of a twisted intramolecular charge-transfer (TICT) state, which is typically non-emissive. researchgate.netnih.gov
For this compound, it is expected that similar torsional motions play a significant role in its non-radiative decay. The Z-configuration inherently introduces steric hindrance, which can influence the dynamics of these twisting motions. In related nitrostilbene derivatives, the decay of the excited state is often governed by a competition between fluorescence and non-radiative deactivation through twisting. researchgate.netnih.gov The presence of both a cyano and a nitro group, both of which are electron-withdrawing, will modulate the electronic character of the excited state and influence the barriers to these torsional pathways.
Intersystem Crossing (ISC) and Triplet State Formation
Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the molecule, typically from an excited singlet state (S₁) to a triplet state (T₁). The presence of certain functional groups can significantly enhance the probability of ISC. It is well-established that nitro-aromatic compounds, including nitrostilbenes, often exhibit efficient ISC. nih.govresearchgate.net The nitro group, as well as the cyano group, is known to promote the triplet pathway in substituted stilbenes. nih.gov
Studies on various nitrostilbenes have provided strong evidence for the involvement of the triplet state in their photochemical reactions, including trans-cis isomerization. acs.org For instance, in 4-nitrostilbene (B156276) derivatives, the triplet state is populated from the initially excited singlet state and subsequently decays via twisting around the central double bond to a perpendicular triplet configuration, which then partitions between the cis and trans ground state isomers. researchgate.netresearchgate.net The decay of the lowest triplet state of several nitrostilbenes has been shown to proceed predominantly through ISC at a twisted geometry. researchgate.net
In this compound, the combination of the cyano and nitro groups is expected to facilitate ISC, making the triplet state a key intermediate in its photophysical deactivation. The Z-geometry may influence the lifetime and decay pathways of the triplet state. In some systems, the triplet decay is influenced by an equilibrium between a planar and a twisted triplet state, with the position of this equilibrium being sensitive to solvent polarity. researchgate.net Time-resolved EPR studies on other nitro-substituted diphenylpolyenes have shown that in constrained environments that prevent isomerization, only the triplet state of the trans conformer is observed, highlighting the role of molecular geometry in triplet state dynamics. rsc.org
| Compound | Observed Triplet State Behavior | Reference |
| 4-Nitrostilbene | Triplet state decays via twisting; equilibrium between planar and twisted triplet. | researchgate.net |
| 4,4'-Dinitrostilbene | Triplet state decays via twisting. | researchgate.net |
| 4-Nitro-4'-methoxystilbene | Triplet state decays via twisting. | researchgate.net |
| Nitrodiphenylpolyenes | In constrained media, trans-cis photoisomerization is prevented, and only the trans triplet is formed. | rsc.org |
Exciton (B1674681) Dynamics in Aggregated States
When molecules are in close proximity, such as in molecular aggregates or crystals, their excited states can couple, leading to the formation of excitons—delocalized electronic excitations. The study of exciton dynamics is crucial for understanding the photophysical properties of materials used in organic electronics.
For stilbene derivatives, aggregation can significantly alter their photophysical properties. In some cases, aggregation-induced exciton diffusion can become a dominant decay pathway for the excited state. rsc.org The formation of aggregates can lead to changes in the absorption and emission spectra, often resulting in the appearance of new bands (J- or H-bands) depending on the geometry of the aggregate. vu.lt However, in some instances, even in the crystalline state, molecules may be resonantly non-interacting, leading to minimal changes in the absorption spectrum compared to the monomer. vu.lt
Overview of Research Directions for Z 3 Cyano 4 Nitrostilbene
Stereoselective Synthesis Strategies for (Z)-Isomers
Achieving a high yield of the (Z)-isomer of stilbenes is a significant challenge in synthetic organic chemistry, as the E-isomer is often the thermodynamically more stable product. Various modern synthetic methods have been developed and optimized to favor the formation of the desired Z-isomer.
Wittig Reaction Pathways and Optimization for Stereocontrol
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. researchgate.netfu-berlin.de The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide, the solvent, and the presence of salts. For the synthesis of this compound, a non-stabilized or semi-stabilized ylide is typically required to favor the Z-isomer. acs.org
One common approach involves the reaction of (4-nitrobenzyl)triphenylphosphonium bromide with 3-cyanobenzaldehyde (B1676564). The ylide is generated in situ using a strong, non-nucleophilic base. The choice of base and solvent system is critical for maximizing the Z:E ratio. For instance, the use of lithium-based reagents in aprotic solvents can enhance the formation of the Z-isomer. researchgate.net The "salt-free" conditions are known to favor Z-alkene formation.
Research has shown that ortho-substituents on either the benzaldehyde (B42025) or the benzylidenetriphenylphosphorane (B8806397) can influence the stereoselectivity. rsc.org A cooperative effect between ortho-substituents on both reactants can significantly increase the yield of the Z-isomer. researchgate.net
A study on the synthesis of various 4-nitrostilbene derivatives employed the Wittig reaction. For the synthesis of this compound, the reaction was performed, and the crude product was recrystallized from ethanol (B145695) without isomerization to the E-isomer, yielding the desired product. umich.edu
Table 1: Wittig Reaction for this compound Synthesis
| Reactant A | Reactant B | Base | Solvent | Key Outcome | Reference |
|---|---|---|---|---|---|
| (4-Nitrobenzyl)triphenylphosphonium bromide | 3-Cyanobenzaldehyde | Not specified | Not specified | Successful synthesis of the (Z)-isomer | umich.edu |
Horner–Wadsworth–Emmons Reaction Approaches for Z-Selectivity
The Horner–Wadsworth–Emmons (HWE) reaction, a modification of the Wittig reaction, typically favors the formation of E-alkenes. wikipedia.orgresearchgate.net However, modifications to the phosphonate (B1237965) reagent and reaction conditions can be employed to enhance Z-selectivity.
The use of sterically demanding phosphonate reagents or the addition of certain metal ions can alter the stereochemical course of the reaction. For the synthesis of this compound, one could envision the reaction of a diethyl (4-nitrobenzyl)phosphonate with 3-cyanobenzaldehyde. To favor the Z-isomer, specific phosphonate esters with electron-withdrawing groups, such as those derived from trifluoroethanol or phenols, have been shown to provide high Z-selectivity in the synthesis of α,β-unsaturated esters. jst.go.jp While not directly applied to this specific stilbene (B7821643), these principles offer a promising avenue for investigation.
The choice of base and solvent also plays a crucial role. The use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents at low temperatures can kinetically favor the formation of the Z-isomer.
Table 2: Horner-Wadsworth-Emmons Reaction Parameters for Z-Selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Key Factor for Z-Selectivity | Reference |
|---|---|---|---|---|---|
| Diethyl (4-nitrobenzyl)phosphonate (hypothetical) | 3-Cyanobenzaldehyde | NaH or KHMDS | THF or DME | Low temperature, specific counter-ions | jst.go.jp |
Suzuki–Miyaura Cross-Coupling Methods and Stereochemical Considerations
The Suzuki–Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. beilstein-journals.org For stilbene synthesis, this reaction typically involves the coupling of an aryl boronic acid with a vinyl halide or triflate, or a vinyl boronic acid with an aryl halide. nih.govresearchgate.net The stereochemistry of the resulting stilbene is generally retained from the starting vinyl component.
To synthesize this compound via this method, one would require a stereochemically pure (Z)-vinyl partner. For example, the coupling of (Z)-1-(2-bromoethenyl)-4-nitrobenzene with 3-cyanophenylboronic acid in the presence of a palladium catalyst and a base would be a viable route. Alternatively, the reaction of (Z)-(2-(3-cyanophenyl)vinyl)boronic acid with 1-bromo-4-nitrobenzene (B128438) could be employed. The synthesis of the required (Z)-vinyl precursors is a critical step in this approach.
Recent research has demonstrated the stereospecific Suzuki-Miyaura cross-coupling of chiral benzylic carboxylates using a stilbene ligand, highlighting the versatility of this reaction in creating specific stereoisomers. organic-chemistry.org
Table 3: Suzuki-Miyaura Cross-Coupling for Stilbene Synthesis
| Aryl/Vinyl Partner 1 | Aryl/Vinyl Partner 2 | Catalyst | Ligand | Key Consideration | Reference |
|---|---|---|---|---|---|
| (Z)-1-(2-bromoethenyl)-4-nitrobenzene (hypothetical) | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | Triphenylphosphine | Synthesis of stereopure (Z)-vinyl halide | nih.gov |
Heck Reaction Protocols for Stilbene Core Formation
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org It is a widely used method for stilbene synthesis. uliege.be Typically, the Heck reaction leads to the formation of the more stable E-isomer. sioc-journal.cn
However, the regioselectivity and stereoselectivity can be influenced by the choice of catalyst, ligands, base, and solvent. uliege.be While achieving high Z-selectivity in a standard Heck reaction for stilbene synthesis is challenging, certain intramolecular variations or the use of specific catalytic systems might offer a pathway. For the synthesis of 3-cyano-4'-nitrostilbene, a potential route would be the coupling of 3-bromobenzonitrile (B1265711) with 4-nitrostyrene, though this would likely yield the E-isomer as the major product.
Recent advancements have focused on developing more active and selective catalysts. For instance, palladium nanoparticles stabilized by poly(N-vinylpyrrolidone) (PVP-Pd NPs) have been used for Mizoroki-Heck reactions in aqueous media under microwave irradiation, affording good to excellent yields of stilbenes. beilstein-journals.org
Table 4: Heck Reaction for Stilbene Synthesis
| Aryl Halide | Alkene | Catalyst | Base | Typical Outcome | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Styrene (B11656) | Palladium chloride | Potassium acetate (B1210297) | Formation of stilbene | wikipedia.org |
Alternative Olefination Reactions for this compound Precursors
Other olefination reactions can also be considered for the synthesis of stilbene precursors. The Peterson olefination, a silicon-based alternative to the Wittig reaction, can provide stereocontrol. The reaction of an α-silyl carbanion with a carbonyl compound can lead to either the E- or Z-alkene depending on the workup conditions. unito.it
Another approach is the Perkin reaction, which can be used to synthesize trans-4-nitrostilbene derivatives under microwave irradiation in solvent-free conditions. eurjchem.com While this method typically yields the trans (E) isomer, modifications could potentially be explored to favor the cis (Z) isomer.
Synthesis of Precursor Molecules for this compound Construction
The successful synthesis of the target molecule relies on the availability of high-quality starting materials.
The preparation of 3-cyanobenzaldehyde can be achieved through several routes. One common method is the oxidation of 3-cyanobenzyl alcohol. chemicalbook.com Another approach involves the formylation of benzonitrile (B105546) derivatives. A patent describes a method starting from 1,3-xylene, which is converted to 3-methylbenzonitrile (B1361078) and then oxidized to 3-cyanobenzaldehyde. patsnap.com Hydrolysis of 3-(dichloromethyl)benzonitrile (B13702830) is another reported method. google.com
The synthesis of (4-nitrobenzyl)triphenylphosphonium bromide is a key step for the Wittig reaction pathway. This phosphonium salt is typically prepared by the reaction of 4-nitrobenzyl bromide with triphenylphosphine. lookchem.comcymitquimica.comcalpaclab.com 4-Nitrobenzyl bromide itself can be synthesized from 4-nitrotoluene (B166481) via radical bromination.
Preparation of Substituted Benzaldehydes
The synthesis of stilbenes often commences with appropriately substituted benzaldehydes. For the preparation of this compound, 3-cyanobenzaldehyde serves as a key starting material. umich.edu The cyano and nitro functionalities introduce specific electronic properties to the final molecule. The preparation of various substituted benzaldehydes is a well-established area of organic synthesis. For instance, direct formylation of chloro-substituted anisoles using dichloromethyl methyl ether and titanium tetrachloride has been explored for synthesizing chloro-substituted methoxybenzaldehydes. fu-berlin.de This highlights the adaptability of formylation reactions to produce a wide array of aldehyde precursors necessary for stilbene synthesis.
Synthesis of Organophosphorus Reagents
Organophosphorus reagents are central to many stilbene syntheses, most notably in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. nih.govwiley-vch.de These reactions involve the coupling of a phosphorus-stabilized carbanion with a carbonyl compound, such as a substituted benzaldehyde.
The classic Wittig reaction utilizes a phosphonium ylide, typically prepared by treating a benzyltriphenylphosphonium (B107652) halide with a strong base. fu-berlin.deacs.org For the synthesis of this compound, a (4-nitrobenzyl)triphenylphosphonium bromide would be a suitable Wittig reagent. umich.edu
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions. wiley-vch.deorganic-chemistry.org These are generally more reactive than the corresponding phosphonium ylides and often favor the formation of the (E)-alkene, although reaction conditions can be tuned to influence stereoselectivity. organic-chemistry.org The synthesis of the required benzylphosphonates can be achieved through various methods, including the Arbuzov reaction, where a benzyl (B1604629) halide is reacted with a trialkyl phosphite. nih.gov
| Reagent Type | Key Features | Typical Precursors |
| Phosphonium Ylide (Wittig) | Forms a C=C bond with aldehydes/ketones. | Benzyltriphenylphosphonium halides |
| Phosphonate Carbanion (HWE) | More nucleophilic than Wittig ylides; often yields (E)-alkenes. | Benzylphosphonates |
Halogenated Aromatic Intermediates
Halogenated aromatic compounds are versatile intermediates in stilbene synthesis, particularly in transition metal-catalyzed cross-coupling reactions. uliege.beacs.org Aryl halides, such as bromides and iodides, are commonly employed in reactions like the Heck and Suzuki couplings to form the stilbene core. uliege.beresearchgate.net For instance, a Heck reaction could involve the coupling of a halogenated nitrobenzene (B124822) with 3-cyanostyrene. nih.gov
The introduction of halogens onto aromatic rings can be achieved through various electrophilic halogenation methods. rsc.org These halogenated intermediates not only serve as coupling partners but can also influence the electronic properties and subsequent reactivity of the stilbene product. nih.gov Furthermore, the strategic placement of a halogen allows for post-synthetic modifications.
Catalyst Systems and Reaction Condition Optimization
The efficiency and stereochemical outcome of stilbene synthesis are highly dependent on the chosen catalyst system and the precise control of reaction conditions.
Transition Metal Catalysis in Stilbene Synthesis
Transition metals, particularly palladium, play a pivotal role in modern stilbene synthesis. uliege.be Palladium-catalyzed reactions such as the Heck, Suzuki, and Stille couplings are widely used due to their versatility and functional group tolerance. uliege.beresearchgate.net
The Heck reaction involves the coupling of an aryl halide with an alkene. uliege.be For example, substituted styrenes can be reacted with halogenated benzenes to produce stilbenes. nih.gov Rhodium has also emerged as a catalyst for the oxidative alkenylation of arenes, offering an alternative route to stilbenes with different regioselectivity compared to palladium. acs.orgnih.gov
The Suzuki reaction couples an aryl boronic acid with an aryl halide. google.com This method is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids.
| Reaction | Key Reactants | Catalyst |
| Heck Reaction | Aryl halide, Alkene | Palladium complex |
| Suzuki Reaction | Aryl boronic acid, Aryl halide | Palladium complex |
| Rhodium-catalyzed Alkenylation | Arene, Styrene | Rhodium complex |
Ligand Design for Enhanced Stereoselectivity
In transition metal-catalyzed reactions, the choice of ligand coordinated to the metal center is crucial for controlling the stereoselectivity of the resulting stilbene. researchgate.net For instance, in palladium-catalyzed couplings, phosphine (B1218219) ligands are commonly used. uliege.be The steric and electronic properties of the ligand can influence the reaction mechanism, favoring the formation of either the (Z) or (E) isomer. The design of chiral ligands, such as Ph-BPE, has been instrumental in the development of asymmetric catalytic syntheses, enabling the production of specific stereoisomers with high enantiomeric excess. researchgate.net
Solvent Effects and Temperature Control in Olefination Reactions
The stereochemical outcome of olefination reactions, such as the Wittig and HWE reactions, is significantly influenced by the choice of solvent and the reaction temperature. numberanalytics.comnih.govnumberanalytics.com
In Wittig reactions, non-polar solvents often favor the formation of the (Z)-isomer, while polar aprotic solvents can promote the (E)-isomer. The presence of lithium salts can also influence the stereoselectivity. juliethahn.com
For HWE reactions, which typically favor the (E)-isomer, modifications to the phosphonate reagent and reaction conditions can alter this preference. The choice of base and solvent can impact the stability of the intermediates and the rate of the reaction pathways leading to the different isomers. organic-chemistry.org
Temperature is another critical parameter. researchgate.net Generally, lower temperatures can enhance stereoselectivity, while higher temperatures may lead to a loss of selectivity and the formation of a mixture of isomers. numberanalytics.comnih.gov Careful optimization of both solvent and temperature is therefore essential to maximize the yield of the desired this compound.
| Parameter | Effect on Olefination Stereoselectivity |
| Solvent Polarity | Can influence the stability of intermediates and favor either (Z) or (E) isomer formation. nih.govnumberanalytics.com |
| Temperature | Lower temperatures often increase stereoselectivity. numberanalytics.comresearchgate.net |
| Base | The choice of base can affect the reaction rate and stereochemical outcome. numberanalytics.com |
An in-depth examination of this compound, this article focuses on the chemical synthesis methodologies for this compound and its related analogs. It further explores the crucial techniques for its purification and isolation to achieve a high degree of purity.
Reactivity and Mechanistic Studies Excluding Biological Interactions
Photochemical Transformations and Reaction Pathways
The photochemistry of stilbene (B7821643) and its derivatives is a rich field, characterized by isomerization, cycloadditions, and, in suitably substituted cases, electron transfer processes. The presence of both cyano and nitro groups on the phenyl rings of (Z)-3-Cyano-4'-nitrostilbene significantly influences its behavior upon irradiation.
The most prominent photochemical reaction for stilbenes is the reversible Z (cis) to E (trans) isomerization. Upon absorption of light, the molecule is promoted to an excited singlet state (S1). From this state, the molecule can undergo rotation around the central ethylenic double bond to reach a perpendicular, twisted geometry, which is considered a key intermediate in the isomerization process. This twisted intermediate can then decay non-radiatively to the ground state (S0), partitioning between the Z and E isomers.
For push-pull stilbenes like 3-cyano-4'-nitrostilbene, the mechanism can proceed through either the singlet or triplet manifold. The substitution with nitro and cyano groups is known to promote the triplet pathway for isomerization. acs.org The efficiency and mechanism of isomerization are highly dependent on the solvent polarity. In polar solvents, the excited state may have a more pronounced charge-transfer character, which can influence the potential energy surface and the dynamics of isomerization.
Table 1: General Mechanistic Pathways for Z-E Photoisomerization of Stilbenes
| Step | Description | Intermediate(s) | Influencing Factors |
|---|---|---|---|
| 1. Excitation | Absorption of a photon promotes the molecule from the ground state (Z-S0) to the first excited singlet state (Z-S1). | Z-S1 | Wavelength of light, solvent |
| 2. Intersystem Crossing (ISC) | The excited singlet state can convert to the triplet state (Z-T1). This is often promoted by heavy atoms or specific substituents like nitro groups. | Z-T1 | Substituents, solvent |
| 3. Twisting | Rotation around the central C=C bond occurs in either the singlet or triplet excited state to form a perpendicular intermediate (P*). | Perpendicular Singlet (PS1) or Triplet (PT1) | Viscosity of the medium |
Stilbene derivatives can undergo photocycloaddition reactions, most notably [2+2] cycloadditions to form cyclobutane (B1203170) derivatives. This typically occurs in more concentrated solutions where an excited stilbene molecule can interact with a ground-state molecule. mdpi.com For this compound, this bimolecular reaction would lead to the formation of tetraphenylcyclobutane derivatives bearing cyano and nitro substituents. The stereochemistry of the resulting cyclobutane would depend on the relative orientation of the reacting molecules.
Another type of photocycloaddition is the intramolecular [2+2] reaction if the molecule is suitably designed, though this is not directly applicable to this compound itself. However, related stilbene systems have been shown to undergo intramolecular [3+2] cycloadditions when a sydnone (B8496669) moiety is present. beilstein-journals.org In the case of cyanostilbene-based molecular crystals, [2+2] cycloaddition photoreactions have been observed between closely packed molecules upon UV irradiation. rsc.org
The "push-pull" nature of 3-cyano-4'-nitrostilbene, with its electron-donating (relative to the nitro group) and electron-accepting moieties, makes it a candidate for photoinduced electron transfer (PET) processes, particularly in the presence of external donors or acceptors. Upon excitation, the intramolecular charge transfer (ICT) character of the excited state is enhanced. This excited molecule can then act as a better electron acceptor or donor than in its ground state.
While specific studies on PET involving this compound are scarce, the principles of PET in organized assemblies and with similar chromophores have been well-documented. nih.gov The presence of the nitro group, a strong electron acceptor, suggests that the excited state of this compound could be readily quenched by electron donors, leading to the formation of a radical ion pair. The fate of this ion pair would then depend on the solvent environment and the nature of the donor.
Thermal Reactivity and Decomposition Pathways
The thermal reactivity of this compound is characterized by its potential to undergo isomerization to the more stable E-isomer and, at higher temperatures, to decompose.
The Z-isomer of stilbene is generally less thermally stable than the E-isomer due to steric hindrance between the phenyl rings. Therefore, this compound is expected to thermally isomerize to the corresponding E-isomer. This process typically follows first-order kinetics. The rate of this isomerization is dependent on the temperature and the solvent.
The mechanism of thermal isomerization in stilbenes can proceed through a singlet or a triplet state pathway. dtic.mil For many substituted stilbenes and related azobenzenes, the kinetics of thermal cis-to-trans isomerization are highly influenced by solvent polarity, suggesting a transition state with some degree of charge separation. nih.govlongdom.org Given the push-pull nature of this compound, a polar transition state for thermal isomerization is plausible, and thus the reaction rate would be expected to be faster in polar solvents.
Table 2: Representative Activation Energies for Thermal Cis-Trans Isomerization of Azobenzene (B91143) Derivatives in Different Solvents
| Compound | Solvent | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| 4-Anilino-4'-nitroazobenzene | Toluene | 88.6 ± 1.2 | longdom.org |
| 4-Anilino-4'-nitroazobenzene | Acetonitrile | 70.3 ± 1.1 | longdom.org |
| 4-Anilino-4'-nitroazobenzene | Methanol | 65.2 ± 0.9 | longdom.org |
Note: This data is for an azobenzene derivative, which is structurally related to stilbene and illustrates the influence of solvent polarity on the activation energy of thermal isomerization.
At elevated temperatures, this compound will undergo thermal decomposition. The presence of the nitro group is a key factor in its thermal stability. The thermal degradation of nitroaromatic compounds has been studied, and several decomposition pathways are known. dtic.milnih.gov
The primary decomposition pathways for nitroaromatic compounds often involve the cleavage of the C-NO2 bond to form a phenyl radical and nitrogen dioxide (NO2). kaust.edu.sa Another possible initial step is the isomerization of the nitro group to a nitrite (B80452) group (-ONO), followed by cleavage of the weaker O-NO bond. dtic.mil The presence of other substituents, such as the cyano group and the stilbene framework, will influence the subsequent reactions of the initially formed radical species.
Table 3: Common Initial Steps in the Thermal Decomposition of Nitroaromatic Compounds
| Pathway | Description | Products |
|---|---|---|
| C-NO2 Homolysis | Cleavage of the carbon-nitro bond. | Aromatic radical + NO2 |
| Nitro-Nitrite Isomerization | Isomerization of the nitro group to a nitrite group, followed by O-NO bond cleavage. | Aromatic radical + NO |
Chemical Derivatization and Functional Group Interconversions of this compound
The chemical reactivity of this compound is characterized by the interplay of its three principal functional components: the cyano group, the nitro group, and the stilbene core with its carbon-carbon double bond. These sites allow for a variety of chemical derivatizations and interconversions, enabling the synthesis of a diverse range of analogues. The following sections detail the expected chemical transformations at each of these functional groups based on established principles of organic chemistry.
Reactions at the Cyano Group
The cyano group (-C≡N) on the aromatic ring of this compound is a versatile functional group that can undergo several important transformations, primarily hydrolysis, reduction, and reactions with organometallic reagents.
Hydrolysis: The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid. Given the presence of other functional groups, the choice of reaction conditions would be crucial to avoid unwanted side reactions.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water.
Base-catalyzed hydrolysis is usually carried out by heating with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile.
| Reaction | Reagents and Conditions | Expected Product |
| Acid Hydrolysis | H₂SO₄ (aq), Δ | (Z)-3-(4'-nitrostyryl)benzoic acid |
| Base Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | (Z)-3-(4'-nitrostyryl)benzoic acid |
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation can also be employed, though conditions must be carefully selected to avoid reduction of the nitro group and the stilbene double bond.
| Reaction | Reagents and Conditions | Expected Product |
| Reduction to Amine | 1. LiAlH₄, THF 2. H₂O | (Z)-3-(aminomethyl)-4'-nitrostilbene |
Reaction with Grignard Reagents: The electrophilic carbon of the nitrile group can be attacked by organometallic reagents, such as Grignard reagents (RMgX). This reaction, followed by acidic workup, leads to the formation of a ketone. This provides a valuable method for the introduction of a new carbon-carbon bond.
| Reaction | Reagents and Conditions | Expected Product |
| Grignard Reaction | 1. CH₃MgBr, Et₂O 2. H₃O⁺ | (Z)-1-(3-(4'-nitrostyryl)phenyl)ethan-1-one |
Transformations Involving the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that can be readily transformed into an amino group (-NH₂), which is a versatile synthetic handle for further derivatization. The key challenge in the modification of the nitro group in this compound is the chemoselective reduction in the presence of the cyano group and the alkene functionality.
Reduction to an Amine: A variety of reducing agents can be used to convert an aromatic nitro group to a primary amine. The choice of reagent is critical for achieving selectivity.
Catalytic Hydrogenation: This is a common method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are often used with hydrogen gas. By carefully selecting the catalyst and reaction conditions (e.g., using specific catalysts like sulfided Pt/C), it is often possible to selectively reduce the nitro group without affecting the nitrile or the double bond. For instance, certain platinum-based catalysts have shown high selectivity for the hydrogenation of nitro groups in nitrostilbene frameworks without reducing the C=C double bond.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for the reduction of aromatic nitro compounds. These conditions are generally effective and can be tolerant of nitrile groups.
Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also known to selectively reduce nitro groups in the presence of other reducible functionalities.
| Reaction | Reagents and Conditions | Expected Product |
| Selective Catalytic Hydrogenation | H₂, Pt/ZnO, solvent | (Z)-4'-amino-3-cyanostilbene |
| Metal-Acid Reduction | Fe, HCl, EtOH/H₂O | (Z)-4'-amino-3-cyanostilbene |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, EtOH, reflux | (Z)-4'-amino-3-cyanostilbene |
Reactions at the Stilbene Core (e.g., hydrogenation, epoxidation)
The carbon-carbon double bond of the stilbene core is susceptible to addition reactions, most notably hydrogenation and epoxidation. The electronic nature of the stilbene, being substituted with both an electron-withdrawing nitro group and a cyano group, can influence the reactivity of the double bond.
Hydrogenation: Catalytic hydrogenation can be employed to reduce the alkene double bond to a single bond, leading to the corresponding bibenzyl derivative. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The conditions for this reaction would likely also lead to the reduction of the nitro group. If only the double bond is to be reduced, the nitro group would need to be reduced first and the resulting amine protected before proceeding with the hydrogenation of the alkene.
| Reaction | Reagents and Conditions | Expected Product |
| Catalytic Hydrogenation (Full Reduction) | H₂, Pd/C, EtOH | 3-cyano-4'-aminobibenzyl |
Epoxidation: The double bond of the stilbene core can be converted to an epoxide (oxirane) ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents. The presence of electron-withdrawing groups can make the double bond less nucleophilic and thus less reactive towards electrophilic epoxidation reagents. However, epoxidation of electron-deficient alkenes can still be achieved, sometimes requiring more forcing conditions or specific catalytic systems. The stereochemistry of the starting (Z)-alkene would be expected to be retained in the epoxide product, leading to the corresponding cis-epoxide.
| Reaction | Reagents and Conditions | Expected Product |
| Epoxidation | m-CPBA, CH₂Cl₂ | (Z)-2-(3-cyanophenyl)-3-(4-nitrophenyl)oxirane |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For (Z)-3-Cyano-4'-nitrostilbene, a suite of NMR experiments would be necessary for a complete characterization.
High-Resolution NMR for Stereochemical Assignment and Purity
High-resolution, one-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The key diagnostic feature for the (Z)-isomer would be the coupling constant (J-coupling) between the two vinylic protons on the alkene double bond. For (Z)-stilbenes, this coupling constant is typically smaller (around 10-12 Hz) compared to their (E)-isomer counterparts (typically >14 Hz). The integration of the signals would confirm the number of protons in each chemical environment, and the chemical shifts (δ) would provide information about their electronic surroundings. The protons on the aromatic rings would appear as complex multiplets, with those on the nitro-substituted ring generally shifted further downfield due to the electron-withdrawing nature of the NO₂ group.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shift of the cyano group (C≡N) carbon typically appears around 115-120 ppm. The positions of the aromatic and vinylic carbon signals would be influenced by the electron-withdrawing nitro group and the cyano group. Purity of the sample can also be assessed, as the presence of the (E)-isomer or other impurities would result in additional, distinct peaks in both the ¹H and ¹³C spectra.
Hypothetical ¹H NMR Data Interpretation for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
|---|---|---|---|
| Vinylic H (α, β) | 6.5 - 7.5 | Doublet, Doublet | J ≈ 10-12 |
| Aromatic H (nitro ring) | 7.8 - 8.3 | Multiplets | ~7-9 |
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Structural Elucidation
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. northwestern.edu For this compound, it would be used to trace the connectivity of protons within each aromatic ring and to confirm the coupling between the two vinylic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. photochemcad.com This is particularly vital for confirming the (Z)-stereochemistry. A strong cross-peak between the two vinylic protons would be expected, indicating their spatial proximity on the same side of the double bond.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. northwestern.edu It allows for the unambiguous assignment of which proton is bonded to which carbon, simplifying the interpretation of the complex aromatic regions of the spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). northwestern.edu This is instrumental in piecing together the molecular fragments. For instance, it would show correlations from the vinylic protons to the carbons of the aromatic rings, confirming the connectivity of the stilbene (B7821643) backbone.
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (D-NMR) techniques could be used to study the rotational dynamics within the molecule, such as the rotation around the single bonds connecting the aromatic rings to the vinylic carbons. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals. These changes can be analyzed to determine the energy barriers and rates of conformational exchange processes. However, for a relatively rigid molecule like a stilbene derivative, such dynamics might only become apparent at very low or high temperatures.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules. It is highly sensitive to the types of chemical bonds and functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. It is an excellent tool for identifying functional groups.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming the key functional groups:
Cyano Group (C≡N): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. biointerfaceresearch.com
Nitro Group (NO₂): Two strong absorption bands corresponding to asymmetric and symmetric stretching, typically found around 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
Aromatic Rings (C=C): Several bands in the 1450-1600 cm⁻¹ region.
Alkene (C=C): A stretching vibration, which might be weak or medium, in the 1620-1680 cm⁻¹ region.
C-H Bonds: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 680-900 cm⁻¹ region, the latter of which can give clues about the substitution patterns of the aromatic rings.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Cyano (C≡N) | Stretch | 2220 - 2240 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |
| Aromatic/Alkene (C=C) | Stretch | 1450 - 1680 |
Raman Spectroscopy for Conjugation and Structural Insights
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light (from a laser) by the molecule. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the π-conjugated system.
The C=C double bond stretch of the stilbene backbone would likely give a strong Raman signal, typically in the 1600-1650 cm⁻¹ range. The exact position and intensity of this band would provide insight into the extent of conjugation throughout the molecule.
The cyano (C≡N) stretch is also Raman active and would appear in the 2220-2240 cm⁻¹ region, confirming the FTIR data. cdhfinechemical.com
The symmetric stretch of the nitro (NO₂) group would also be expected to produce a strong band in the Raman spectrum.
Because bonds with high polarizability and symmetry are often strong in Raman spectra, this technique would provide valuable data on the skeletal vibrations of the entire conjugated system, complementing the functional group information provided by FTIR.
Resonance Raman for Excited State Vibrational Analysis
Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of a molecule that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band, a significant enhancement of Raman scattering intensity is achieved for vibrations associated with the chromophore. This technique provides detailed insights into the structural changes that occur in the excited state.
For this compound, the electronic absorption spectrum is expected to be dominated by a strong intramolecular charge-transfer (ICT) band, arising from the electron-donating character of the cyano-substituted phenyl ring and the electron-withdrawing nature of the nitro-substituted phenyl ring, connected by the ethylene (B1197577) bridge. Excitation within this ICT band would selectively enhance the Raman signals of vibrational modes that are involved in the geometric relaxation of the molecule upon photoexcitation.
Expected Resonance Raman Spectral Features:
Based on studies of similar push-pull stilbene derivatives, the Resonance Raman spectrum of this compound is anticipated to show enhancement for several key vibrational modes. These would likely include:
ν(C=C): The ethylenic C=C stretching vibration, typically observed in the 1550-1650 cm⁻¹ region. A shift in the frequency of this mode in the excited state can indicate a change in the double bond character, which is common in ICT states.
ν(NO₂): The symmetric and asymmetric stretching vibrations of the nitro group, usually found around 1350 cm⁻¹ and 1520 cm⁻¹, respectively. Changes in these frequencies upon excitation can provide information about the extent of charge transfer to the nitro group in the excited state.
ν(C≡N): The nitrile stretching vibration, typically appearing in the 2220-2240 cm⁻¹ region. Its intensity and position can be sensitive to changes in the electronic environment.
Phenyl ring modes: Vibrations associated with the phenyl rings, particularly those that are sensitive to substituent effects and conjugation, would also be enhanced.
Analysis of the intensities and frequencies of these enhanced Raman bands can be used to model the excited-state geometry and dynamics, providing a detailed picture of the intramolecular charge transfer process.
X-ray Crystallography and Solid-State Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, crystal packing, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics based on related structures.
Single Crystal X-ray Diffraction for Molecular and Crystal Structure
A single-crystal X-ray diffraction study of this compound would be expected to reveal a non-planar molecular conformation. The steric hindrance between the cyano-substituted phenyl ring and the other phenyl ring in the (Z)-configuration would likely lead to a significant twist around the C-C single bonds connecting the phenyl rings to the ethylenic bridge.
Hypothetical Crystallographic Data:
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-25 |
| β (°) | 90-110 (for monoclinic) |
| Z | 4 or 8 |
Note: This is a hypothetical table based on common values for similar organic molecules.
Polymorphism and its Impact on Photophysical Properties
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with conformational flexibility like stilbenes. Different polymorphs of this compound could exhibit distinct photophysical properties, such as different fluorescence quantum yields and emission wavelengths in the solid state. This is because the intermolecular interactions and molecular conformation in different crystal forms can significantly affect the non-radiative decay pathways from the excited state. The study of polymorphism is therefore crucial for understanding and controlling the solid-state optical properties of this material.
Mass Spectrometry for Molecular Structure and Purity
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate determination of the molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to confirm its chemical composition.
The molecular formula of this compound is C₁₅H₁₀N₂O₂. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Calculated Exact Mass:
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | 15 | 12.000000 | 180.000000 |
| Hydrogen | 10 | 1.007825 | 10.078250 |
| Nitrogen | 2 | 14.003074 | 28.006148 |
| Oxygen | 2 | 15.994915 | 31.989830 |
| Total | 250.074228 |
An HRMS measurement would be expected to yield an m/z value that is very close to this theoretical exact mass (typically within 5 ppm error). This high accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition. This technique is therefore invaluable for confirming the identity and purity of the synthesized compound.
Fragmentation Pathways under various ionization conditions
Under Electron Ionization (EI) , which is a high-energy ionization method, extensive fragmentation is anticipated. Key fragmentation pathways for stilbene-like molecules often involve cleavage at the ethylenic bridge and fragmentations related to the substituents on the phenyl rings. For this compound, one would expect to observe fragments corresponding to the loss of the nitro group (NO₂) and the cyano group (CN). The presence of the nitro group can lead to characteristic fragments arising from the loss of NO and NO₂.
Electrospray Ionization (ESI) , a softer ionization technique, typically results in the formation of protonated molecules [M+H]⁺ or adducts with solvent molecules. Tandem mass spectrometry (MS/MS) of the parent ion would be necessary to induce and study fragmentation. In this case, the fragmentation of the protonated this compound would likely involve the neutral loss of small molecules such as HCN or HNO₂. The stability of the stilbene backbone would likely lead to fragments where the core structure is preserved.
Chemical Ionization (CI) , another soft ionization method, would also be expected to produce a prominent protonated molecule with less fragmentation compared to EI. The fragmentation that does occur would likely be initiated by protonation of the nitro or cyano groups, followed by subsequent elimination or rearrangement reactions.
A hypothetical fragmentation data table is presented below to illustrate potential fragmentation patterns.
| Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |
| EI | [M]⁺ | [M-NO₂]⁺, [M-CN]⁺, [M-NO]⁺ | NO₂, CN, NO |
| ESI (MS/MS) | [M+H]⁺ | [M+H-HCN]⁺, [M+H-HNO₂]⁺ | HCN, HNO₂ |
| CI | [M+H]⁺ | [M+H-H₂O]⁺ | H₂O (from nitro group rearrangement) |
Advanced Photophysical Spectroscopies
The study of the excited-state dynamics of molecules provides critical information about their potential applications in areas such as optoelectronics and photochemistry. Ultrafast spectroscopic techniques are essential for capturing the transient events that occur on femtosecond and picosecond timescales.
Femtosecond Transient Absorption Spectroscopy
Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful technique for probing the excited-state dynamics of molecules. Following excitation with a femtosecond laser pulse, a second, time-delayed probe pulse measures the changes in absorption of the sample. This allows for the direct observation of the formation and decay of transient species, such as excited singlet and triplet states, as well as charge-transfer states.
For a molecule like this compound, fs-TA spectroscopy could reveal the rates of processes such as internal conversion, intersystem crossing, and photoisomerization. The presence of both an electron-donating cyano group and an electron-withdrawing nitro group on the stilbene backbone suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. Fs-TA would be instrumental in identifying the characteristic spectral signatures of such an ICT state and measuring its formation and decay kinetics. A study on a related compound, 4-(dimethylamino)-4'-cyanostilbene, utilized femtosecond time-resolved emission spectroscopy to investigate its photophysics, highlighting the utility of these techniques for stilbene derivatives.
Picosecond Time-Resolved Fluorescence
Picosecond Time-Resolved Fluorescence (PTRF) spectroscopy measures the decay of fluorescence intensity over time, providing information about the lifetime of the excited singlet state. For fluorescent molecules, the fluorescence lifetime is a key parameter that is sensitive to the molecule's environment and can be affected by various quenching processes.
While it is not confirmed from available literature whether this compound is fluorescent, PTRF would be the technique of choice to measure its fluorescence lifetime if it does emit light. The fluorescence decay kinetics could reveal the presence of multiple excited-state species or different decay pathways. For instance, a multi-exponential decay profile might indicate the involvement of different conformers or the presence of a dynamic equilibrium in the excited state. Studies on other cyanostilbene derivatives have employed sub-picosecond fluorescence measurements to investigate their spectral evolution, demonstrating the applicability of this technique to this class of compounds. nih.gov
Circular Dichroism (CD) Spectroscopy (if chiral derivatives exist)
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for the study of chiral molecules, providing information about their absolute configuration and conformation in solution.
Applications in Materials Science and Technology
Non-Linear Optical (NLO) Materials Development
Organic molecules with donor-acceptor (D-A) substitutions on a conjugated bridge are of significant interest for non-linear optical (NLO) applications due to their potential for large molecular hyperpolarizabilities. In (Z)-3-Cyano-4'-nitrostilbene, the stilbene (B7821643) core acts as the π-bridge, while the nitro and cyano groups serve as electron acceptors, creating a push-pull electronic system essential for NLO activity.
Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a material to generate a new photon with twice the frequency. A key requirement for SHG at the molecular level is a non-zero first hyperpolarizability (β), which arises from an asymmetric charge distribution. The structure of this compound is inherently non-centrosymmetric due to the distinct substitution pattern on the two phenyl rings.
The presence of the powerful electron-withdrawing nitro group and the additional cyano group induces a significant intramolecular charge transfer (ICT) across the π-conjugated stilbene bridge. This charge asymmetry is expected to result in a notable molecular first hyperpolarizability. However, the (Z) configuration forces the two phenyl rings out of plane due to steric hindrance, which can disrupt the π-conjugation. wikipedia.org This lack of planarity may reduce the efficiency of the charge transfer compared to the more planar (E)-isomer, potentially leading to a lower SHG response than its trans-counterpart. For bulk material to exhibit SHG, the molecules must crystallize in a non-centrosymmetric space group.
Two-Photon Absorption (TPA) is a third-order NLO phenomenon where a molecule simultaneously absorbs two photons. This property is highly desirable for applications like 3D microfabrication and bio-imaging. Strong TPA is often observed in molecules with a D-π-A, A-π-A, or D-π-D motif. This compound possesses an A-π-A' character (where A is nitro and A' is cyano), which facilitates the charge redistribution necessary for TPA.
The TPA cross-section (σ₂) is a measure of the efficiency of this process. While the push-pull nature of the molecule is conducive to TPA, the efficiency is also strongly dependent on the extent of π-conjugation. As with SHG, the steric hindrance in the (Z)-isomer leads to a twisted conformation, which could limit the effective conjugation length and thereby reduce the TPA cross-section relative to a fully planar analogue. wikipedia.org
The NLO response of stilbene-based molecules is governed by several structural factors. The unique (Z) geometry of 3-Cyano-4'-nitrostilbene introduces specific considerations into these design principles.
Push-Pull System: The primary design feature is the intramolecular charge transfer enabled by the electron-accepting nitro and cyano groups connected via the stilbene π-system. The strength and positioning of these groups are critical for maximizing the NLO response. nih.gov
Conjugation Path: The stilbene backbone provides an effective pathway for electron delocalization. The length and planarity of this path directly influence the magnitude of the NLO coefficients.
Isomeric State: Stilbenes are known for their ability to undergo photoisomerization from the (Z) to the (E) form upon irradiation with light, often UV. mdpi.comresearchgate.net The (E)-isomer is typically more planar and thermodynamically stable. wikipedia.org This photochromic behavior opens the possibility of using compounds like this as molecular switches, where the NLO properties could be modulated or switched "on" and "off" by converting the molecule between its less conjugated (Z) state and a potentially more NLO-active (E) state. nih.govacs.org
Table 1: Comparison of Structural Properties for NLO Applications
| Feature | (Z)-Isomer (cis) | (E)-Isomer (trans) | Implication for this compound |
| Symmetry | Often non-centrosymmetric | Can be centrosymmetric (if symmetrically substituted) | The inherent asymmetry of the (Z) form is favorable for second-order NLO effects like SHG. |
| Planarity | Non-planar due to steric hindrance wikipedia.org | Generally planar or near-planar | Reduced planarity may decrease the efficiency of π-conjugation, potentially lowering NLO coefficients. wikipedia.org |
| Stability | Less thermodynamically stable wikipedia.org | More thermodynamically stable wikipedia.org | The molecule may isomerize to the (E) form, which could be exploited for optical switching. |
| Dipole Moment | Generally possesses a net molecular dipole moment stackexchange.com | Can have a zero dipole moment (if centrosymmetric) | A permanent dipole moment is indicative of the charge asymmetry required for NLO activity. |
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The electronic properties that make this compound a candidate for NLO materials also make it relevant for investigation in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs).
In an OLED, the emitter layer is where electrons and holes recombine to produce light. The emission color and efficiency are determined by the molecular structure of the emitting material (dopant). Molecules with strong intramolecular charge transfer character, like substituted stilbenes, are often used as fluorescent emitters.
Efficient charge transport (the movement of electrons and holes) is crucial for the performance of OLEDs and other organic electronic devices. In organic semiconductor thin films, charge transport is highly dependent on the degree of intermolecular orbital overlap, which is maximized in well-ordered, crystalline films where molecules can engage in π-stacking. rsc.orgnih.gov
The sterically hindered and non-planar geometry of this compound presents a significant challenge for achieving the ordered packing required for efficient charge transport. wikipedia.org It is highly probable that thin films of this material would be amorphous, lacking the long-range order needed for high charge carrier mobility. This would make it unsuitable for use in charge-transport layers (hole-transport or electron-transport layers). The disordered nature of the film would likely lead to charge trapping and low mobility, resulting in poor device efficiency and high operating voltage if used in such a capacity.
Table 2: Functional Roles of Molecular Components in Optoelectronics
| Molecular Component | Function | Potential Impact of this compound |
| Stilbene Backbone | π-conjugated system | Forms the core for electronic orbitals (HOMO/LUMO) and facilitates intramolecular charge transfer. |
| Nitro Group (-NO₂) / Cyano Group (-CN) | Electron-withdrawing groups | Lowers the LUMO energy level, influences emission color, and creates a molecular dipole. |
| (Z)-Isomer Geometry | Non-planar conformation | Hinders ordered π-stacking, likely leading to low charge mobility and potentially impacting solid-state emission efficiency. rsc.orgnih.gov |
Photochromic and Photoresponsive Materials
Photochromic materials are compounds that undergo a reversible change in their optical properties upon exposure to electromagnetic radiation. Cyanostilbenes, as a class of molecules, are known to exhibit photoisomerization, a key mechanism for photochromic behavior.
The reversible transformation between the cis (Z) and trans (E) isomers of stilbene derivatives upon light irradiation forms the basis of their potential application in optical data storage. This isomerization leads to a change in the molecule's absorption spectrum, which can be utilized to write and erase information at the molecular level. For instance, dithienylethene-based photochromic molecules incorporating cyanostilbene functional groups have been developed that exhibit efficient photochromism and fluorescent switching behavior in both aggregated and solid states. bohrium.com This dual-mode information transformation capability is promising for applications in anti-counterfeiting and high-density data storage. bohrium.com The distinct states of the molecule can correspond to the "0" and "1" of binary data, offering a high-resolution and rewritable storage medium.
The structural changes that occur during the photoisomerization of cyanostilbene derivatives can be harnessed to generate mechanical motion at the macroscopic level, leading to the development of photo-actuators and smart materials. When these molecules are incorporated into a polymer matrix, the collective isomerization of a vast number of molecules can induce a change in the polymer's shape or volume. This light-driven actuation can be used in the development of soft robotics, artificial muscles, and remotely controlled micro-devices. While direct examples for this compound are not available, the principle has been demonstrated with other photoresponsive molecules.
Fluorescent Probes and Sensors (Non-Biological Context)
The fluorescence of cyanostilbene derivatives is often highly sensitive to their local environment. This property makes them excellent candidates for the development of fluorescent probes and sensors for a variety of analytes and environmental conditions.
Cyanostilbene derivatives have been designed to act as sensors for environmental pollutants. For example, a novel cyanostilbene derivative has been synthesized for the rapid detection of aniline, a toxic chemical raw material. scispace.com The fluorescence of this probe is quenched upon interaction with aniline, providing a visual and quantifiable method for its detection. scispace.com The development of test strips based on this compound further highlights its potential for in-situ environmental monitoring. scispace.com Additionally, cyanostilbene derivatives with aggregation-induced emission (AIE) properties have been utilized to detect explosive compounds like picric acid in aqueous media. nih.gov
| Analyte | Sensing Mechanism | Observed Change | Potential Application |
| Aniline | Photoinduced electron transfer | Fluorescence quenching | Detection of industrial pollutants in water |
| Picric Acid | Aggregation-induced emission enhancement | Fluorescence enhancement | Detection of explosives in aqueous environments |
The versatility of the cyanostilbene scaffold allows for the design of probes that are highly selective for specific chemical analytes. For instance, Schiff base-cyanostilbene probes have been developed for the selective detection of various metal ions, including Hg²⁺, Zn²⁺, Fe³⁺, and Cu²⁺. researchgate.net The coordination of the metal ion to the probe can lead to a "turn-on" fluorescence response due to the restriction of intramolecular rotations and vibrations, a phenomenon known as aggregation-induced emission enhancement (AIEE). researchgate.net Furthermore, stimuli-responsive cyanostilbene derivatives have been shown to act as sensors for protonic acids, such as trifluoroacetic acid (TFA) and HCl vapor, through changes in their fluorescence properties. rsc.orgresearchgate.net
| Analyte | Probe Type | Sensing Mechanism | Fluorescence Response |
| Metal Ions (e.g., Hg²⁺) | Schiff Base-Cyanostilbene | Aggregation-Induced Emission Enhancement (AIEE) | Turn-on |
| Protonic Acids (e.g., TFA, HCl) | Donor-π-Acceptor Cyanostilbene | Interaction with acidic protons | Change in fluorescence intensity/wavelength |
Polymer Science and Polymer-Incorporated Systems
The incorporation of cyanostilbene derivatives into polymer structures can lead to new materials with enhanced properties and functionalities. These materials can find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and smart coatings.
A novel cyanostilbene derivative has been used as an initiator for the ring-opening polymerization of ε-caprolactone and D,L-lactide. rsc.org The resulting polymers, I-PCL and I-PLA, exhibit aggregation-induced emission enhancement (AIEE) and improved thermal stability compared to the small molecule initiator. rsc.org These polymers have shown promise in the fabrication of white light-emitting diodes (LEDs). rsc.org
Furthermore, fluorescent supramolecular polymers have been created using a cyanostilbene motif-derived ditopic benzo-21-crown-7 (B12120596) as a host molecule. frontiersin.org These polymers exhibit good AIE properties and can be fabricated through host-guest complexation, leading to materials that can enhance the AIE of the individual host molecule. frontiersin.org The development of such polymer systems opens up possibilities for creating novel materials for sensing, imaging, and advanced optical applications.
Incorporation into Polymer Matrices for Functional Materials
The incorporation of stilbene derivatives into polymer matrices is a widely explored avenue for the development of functional materials with tailored optical and electronic properties. For "this compound," the presence of both an electron-withdrawing cyano (-CN) group and a nitro (-NO2) group, along with the conjugated stilbene backbone, suggests its potential utility in several advanced material applications. These functional groups can impart significant polarity and nonlinear optical (NLO) properties to the host polymer.
When dispersed into a polymer matrix, such as poly(methyl methacrylate) (PMMA), polystyrene (PS), or polycarbonates, the stilbene derivative can be oriented through a process called poling. This involves heating the polymer-dye blend above its glass transition temperature and applying a strong DC electric field. The dipolar stilbene molecules align with the field, and this orientation is then frozen in by cooling the material back to room temperature. This process can induce macroscopic second-order NLO properties in the material, making it suitable for applications in electro-optic modulators and frequency doubling.
Research on analogous compounds, such as those with donor-acceptor substitutions on the stilbene core, has demonstrated that the addition of a cyano group can enhance the hyperpolarizability of the molecule. However, it has also been observed that the cyano group can make the molecule more susceptible to photo-isomerization from the trans (E) to the cis (Z) form upon exposure to light. This photo-isomerization can disrupt the molecular alignment in poled polymers, leading to a degradation of the NLO properties over time.
Table 1: Potential Properties of Polymers Doped with Cyano-Nitrostilbene Derivatives
| Property | Description | Potential Advantage | Potential Challenge |
| Nonlinear Optical (NLO) Activity | The material can alter the phase, frequency, or amplitude of light passing through it in response to an electric field. | High second-order NLO susceptibility (β) due to strong push-pull electronic structure. | Photo-isomerization can lead to a loss of macroscopic NLO activity over time. |
| Dielectric Constant | The incorporation of polar molecules can increase the dielectric constant of the host polymer. | Useful for high-frequency electronic applications and energy storage. | May lead to increased dielectric loss at high frequencies. |
| Refractive Index | The presence of aromatic and highly polarizable groups can increase the refractive index of the polymer. | Applications in anti-reflective coatings, optical waveguides, and high refractive index lenses. | Potential for increased light scattering if aggregation of the stilbene derivative occurs. |
| Photoluminescence | Cyanostilbene derivatives are known for their fluorescence properties, often exhibiting aggregation-induced emission (AIE). | Potential for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. | The nitro group can sometimes quench fluorescence, requiring careful molecular design. |
Photo-Crosslinkable Polymers Utilizing Stilbene Units
Stilbene and its derivatives are well-known for their ability to undergo [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light. This photochemical reaction forms a cyclobutane (B1203170) ring between two stilbene units, leading to the crosslinking of polymer chains. This property is the basis for the development of negative photoresists and other photopatternable materials.
When "this compound" is incorporated as a pendant group on a polymer backbone, it can act as a photo-crosslinkable unit. Upon irradiation with light of a suitable wavelength, the double bonds of the stilbene moieties can react with each other, forming covalent bonds between adjacent polymer chains. This crosslinking process renders the exposed regions of the polymer film insoluble in a developer solvent, allowing for the creation of high-resolution patterns.
The efficiency of the photo-crosslinking process is dependent on several factors, including the concentration of the stilbene units, the polymer matrix's rigidity, and the wavelength of the incident light. In solution, stilbene derivatives primarily undergo (E) ⇌ (Z) isomerization. However, in the solid state, such as in a polymer film, the restricted mobility of the polymer chains can favor intermolecular [2+2] cycloaddition, leading to effective crosslinking. nih.gov
Supramolecular interactions, such as hydrogen bonding, can be used to pre-organize the stilbene units, enhancing the efficiency of the photo-cycloaddition. nih.gov By aligning the stilbene moieties, the likelihood of a successful cycloaddition reaction upon photo-irradiation is increased, leading to the formation of cyclic polymers or crosslinked networks with higher efficiency. nih.gov
Table 2: Characteristics of Stilbene-Based Photo-Crosslinkable Polymers
| Feature | Description | Mechanism | Application |
| Photo-reactivity | The polymer undergoes a chemical change upon exposure to light, typically UV radiation. | [2π+2π] cycloaddition of the stilbene C=C double bonds. | Negative photoresists, photolithography, data storage. |
| Crosslinking | Formation of a three-dimensional network structure, leading to changes in solubility and mechanical properties. | Covalent bond formation between stilbene units on different polymer chains. | Fabrication of microelectronics, printing plates, and protective coatings. |
| Spatial Control | The crosslinking reaction can be confined to specific areas by using a photomask. | Selective exposure to light allows for the creation of precise patterns. | Micropatterning of surfaces for biological and electronic applications. |
| Solubility Change | The crosslinked regions become insoluble in solvents that can dissolve the unexposed polymer. | The increased molecular weight and network structure of the crosslinked polymer reduce its solubility. | Development of the latent image in photolithography. |
Structure Property Relationship Studies in Non Biological Contexts
Influence of Substituent Variation on Photophysical Properties
The photophysical characteristics of stilbene (B7821643) derivatives are highly tunable through the strategic placement of functional groups on the aromatic rings. In (Z)-3-Cyano-4'-nitrostilbene, the cyano and nitro substituents introduce profound electronic perturbations to the core stilbene structure.
The this compound molecule is decorated with two potent electron-withdrawing groups: a nitro group (-NO₂) at the 4'-position and a cyano group (-CN) at the 3-position. This substitution pattern establishes a pronounced intramolecular charge transfer (ICT) character. The nitro group, being one of the strongest electron-withdrawing groups, acts as a powerful electron acceptor, polarizing the entire π-conjugated system. This "push-pull" effect is a key determinant of the electro-optical properties in substituted stilbenes uchile.clresearchgate.net.
The electronic arrangement significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. This reduction typically results in a bathochromic (red) shift of the absorption and emission spectra compared to the unsubstituted stilbene parent molecule. In the well-studied push-pull derivative 4-Dimethylamino-4'-nitrostilbene (DANS), the significant change in dipole moment between the ground and excited states renders its photophysical properties extremely sensitive to the surrounding environment acs.org. Although this compound lacks a strong electron-donating group, the asymmetric placement of two distinct electron-withdrawing substituents creates a substantial dipole moment and imparts a strong ICT nature to its electronic transitions.
| Compound | Substituents | Electronic Character | Absorption Max (λmax) | Solvent |
|---|---|---|---|---|
| (E)-Stilbene | None | Unsubstituted | ~295 nm | Hexane |
| (E)-4-Nitrostilbene | 4'-NO₂ | Electron-Withdrawing | ~312 nm | Ethanol (B145695) |
| 4-Dimethylamino-4'-nitrostilbene (DANS) | 4-N(CH₃)₂, 4'-NO₂ | Push-Pull | 432 nm | Benzene photochemcad.com |
Substituents appended to the phenyl rings of the stilbene scaffold directly modulate the delocalization of π-electrons across the molecule mdpi.com. Electron-withdrawing groups like nitro and cyano pull electron density from the aromatic rings and the central ethylene (B1197577) bridge nih.gov. This perturbation influences the degree of π-electron delocalization, which is fundamental to the molecule's photophysical properties.
The electronic effects of substituents are transmitted efficiently through the conjugated system. Studies on similarly substituted aromatic systems have shown that there is a clear cross-interaction between substituents on the different aromatic rings, where the electronic nature of a group on one ring systematically modifies the sensitivity of the system to the substituents on the other ring nih.gov. In this compound, the electron density is drawn towards the nitro- and cyano-substituted rings, creating a highly polarized π-system that governs its electronic transitions.
Conformational Effects on Electronic Transitions
The three-dimensional geometry of stilbene isomers plays a critical role in defining their electronic and photophysical properties. The planarity of the molecule, dictated by torsional angles, directly affects π-conjugation.
The stilbene molecule is inherently non-planar due to steric hindrance. Even in the more stable trans or (E)-isomer, the phenyl rings adopt a slight twist relative to the plane of the vinyl double bond, resulting in a "propeller-like" conformation nih.govacs.org. This twist represents a compromise between maximizing π-conjugation, which favors a planar structure, and minimizing steric repulsion between hydrogen atoms on the phenyl rings and the vinyl bridge. Theoretical and experimental studies on trans-stilbene (B89595) indicate that the phenyl rings are disrotated by approximately 17° in solution and 27° in a vacuum nih.govacs.org. Any deviation from planarity reduces the overlap of p-orbitals, thereby disrupting conjugation and influencing the energy of electronic transitions.
The cis or (Z)-configuration of the stilbene core enforces a much more pronounced deviation from planarity compared to the (E)-isomer. The close proximity of the two phenyl rings on the same side of the double bond introduces significant steric repulsion wiley-vch.dewikipedia.org. This steric strain renders the (Z)-isomer thermodynamically less stable wiley-vch.dersc.org.
To alleviate this strain, the phenyl rings in (Z)-stilbene are forced to twist substantially out of the plane of the ethylene bridge, with reported torsional angles of around 43° wikipedia.org. This severe twisting significantly disrupts the π-conjugation across the molecule chinesechemsoc.org. For this compound, this inherent non-planarity is a dominant structural feature that fundamentally distinguishes its photophysical properties from its (E)-counterpart, often leading to altered absorption intensities and quantum yields.
| Isomer | Steric Hindrance | Typical Phenyl Torsion Angle | Conjugation Efficiency |
|---|---|---|---|
| (E)-Stilbene | Low | ~17-27° nih.govacs.org | High |
| (Z)-Stilbene | High | ~43° wikipedia.org | Significantly Reduced |
Aggregation-Induced Emission (AIE) or Quenching (ACQ) Phenomena
The emission behavior of fluorophores in the aggregated state can differ dramatically from their behavior in dilute solutions. While many traditional dyes undergo aggregation-caused quenching (ACQ) due to π-π stacking that forms non-radiative excimers researchgate.netust.hk, other molecules exhibit the converse effect of aggregation-induced emission (AIE).
AIE-active molecules, or AIEgens, are typically non-emissive in solution but become highly fluorescent upon aggregation in poor solvents or in the solid state ust.hk. This phenomenon is often attributed to the restriction of intramolecular rotations (RIR) within the aggregates. In solution, rotational or vibrational motions of parts of the molecule, such as the rotation of phenyl rings, provide efficient non-radiative decay pathways for the excited state. When the molecules aggregate, these motions are physically constrained, which blocks the non-radiative channels and forces the excited state to decay via fluorescence ust.hkubd.edu.bn.
Cyanostilbene derivatives are a well-known class of AIEgens researchgate.netrsc.orgnih.govdp.techmdpi.com. The non-planar, propeller-like shape of many stilbenes, particularly the highly twisted Z-isomers, helps to prevent the kind of cofacial π-π stacking that typically causes quenching. Given that this compound incorporates both the cyanostilbene motif and a sterically demanding Z-configuration, it is highly likely to exhibit AIE activity. The aggregation of these molecules would restrict the rotational freedom of the cyanophenyl and nitrophenyl rings, thus activating a strong fluorescent emission.
| Solvent System (THF/Water) | Water Fraction (%) | Molecular State | Relative Fluorescence Intensity |
|---|---|---|---|
| THF | 0 | Dissolved | Very Low |
| THF/Water | 40 | Dissolved | Low |
| THF/Water | 70 | Aggregation starts | Moderate |
| THF/Water | 90 | Aggregated | Very High |
Mechanism of AIE/ACQ
The emission behavior of many stilbene derivatives in the aggregated state is governed by the phenomena of Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ). For cyanostilbene derivatives, AIE is a commonly observed characteristic. researchgate.net In dilute solutions, these molecules often exhibit weak or no fluorescence. This is because the excited state energy is efficiently dissipated through non-radiative decay pathways, primarily through intramolecular rotations and vibrations, such as the rotation around the ethylene bond.
However, upon aggregation in poor solvents or in the solid state, these intramolecular motions become restricted. This "Restriction of Intramolecular Motion" (RIM) is the widely accepted mechanism for the AIE phenomenon. By locking the molecule into a more rigid conformation, the non-radiative decay channels are blocked, forcing the excited state to decay radiatively, resulting in a significant enhancement of the fluorescence quantum yield. The presence of the cyano group in the molecular structure of this compound is expected to contribute to this AIE behavior, as cyanostilbene derivatives are a well-known class of AIE-active compounds. researchgate.netnih.gov
Conversely, some planar aromatic molecules suffer from ACQ, where aggregation leads to a decrease in fluorescence intensity. This is often due to the formation of π-π stacking, which can lead to the formation of non-emissive excimers or exciplexes. The twisted conformation of many stilbene derivatives in the ground state can prevent such extensive π-π stacking in the aggregated state, thus favoring the AIE pathway. researchgate.net
Control of Aggregation State for Material Properties
The ability to control the aggregation state of this compound is crucial for tuning its material properties, particularly its luminescent characteristics. The aggregation process can be controlled by various factors, including the solvent-antisolvent system, temperature, and molecular self-assembly.
One common method to induce and control aggregation is by using a solvent/antisolvent mixture, such as tetrahydrofuran (B95107) (THF) and water. In a good solvent like THF, the compound is well-dissolved and shows weak emission. As a poor solvent like water is gradually added, the molecules start to aggregate, leading to a significant increase in fluorescence intensity, a hallmark of AIE. For many cyanostilbene derivatives, a dramatic increase in emission intensity is observed when the water fraction reaches a certain threshold. nih.govmdpi.comnih.gov This aggregation can also lead to a red-shift in the emission wavelength, which is attributed to the formation of J-type aggregates and a more planar conformation of the molecules in the aggregated state. mdpi.com
The self-assembly of cyanostilbene derivatives can lead to the formation of various ordered structures, such as liquid crystals, with unique photophysical properties. nih.govmdpi.comnih.gov The molecular structure, including the position of substituents, plays a critical role in directing the self-assembly process and the resulting morphology of the aggregates. By modifying the molecular design, it is possible to create materials with specific, desired luminescent and electronic properties. For example, the introduction of different functional groups can influence the packing mode in the solid state, leading to different emission colors and responsiveness to external stimuli like mechanical force (mechanofluorochromism). researchgate.netrsc.org
The table below illustrates the typical changes in photophysical properties of a generic cyanostilbene derivative upon aggregation, which are expected to be similar for this compound.
| Condition | Emission Intensity | Emission Wavelength (λem) | Quantum Yield (ΦF) |
| Dilute Solution (e.g., THF) | Weak | Shorter Wavelength | Low |
| Aggregated State (e.g., THF/Water mixture) | Strong | Red-shifted | High |
| Solid State | Strong | Varies with packing | High |
This is an interactive data table based on generalized findings for cyanostilbene derivatives.
Solvent Polarity and Viscosity Effects on Photophysics and Reactivity
The photophysical properties of stilbene derivatives, including this compound, are highly sensitive to the polarity and viscosity of their environment. These solvent effects can provide valuable insights into the nature of the excited states and the dynamics of their decay processes.
Solvent Polarity:
The presence of both an electron-withdrawing nitro group and a cyano group suggests that this compound likely possesses a significant dipole moment, which can increase upon photoexcitation, leading to an intramolecular charge transfer (ICT) character in the excited state. In such cases, the emission spectrum is expected to show a pronounced solvatochromic shift. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the fluorescence emission maximum. acs.orgrsc.org
Studies on similar donor-acceptor stilbene derivatives have shown a systematic evolution of their absorption and emission spectra with solvent polarity. researchgate.netacs.org The fluorescence quantum yield can also be affected by solvent polarity. For some push-pull stilbenes, the fluorescence efficiency decreases with decreasing solvent polarity. researchgate.net This is because the polarity of the solvent can influence the energy barrier for non-radiative decay pathways, such as trans-cis isomerization. researchgate.net
Solvent Viscosity:
Solvent viscosity primarily influences the rates of non-radiative decay processes that involve large-amplitude molecular motions, such as the twisting around the central double bond in stilbenes. An increase in solvent viscosity hinders these intramolecular rotations. For molecules exhibiting AIE, this restriction of intramolecular motion in viscous media can lead to an increase in fluorescence quantum yield, similar to the effect of aggregation.
For other stilbene derivatives, it has been observed that the fluorescence lifetimes shorten with decreasing solvent viscosity. researchgate.net This is a direct consequence of the viscosity-dependent rate of torsional motion, which provides a non-radiative decay channel. Therefore, it is expected that the fluorescence quantum yield and lifetime of this compound will increase with increasing solvent viscosity.
The following table summarizes the expected effects of solvent polarity and viscosity on the photophysical properties of this compound, based on the behavior of analogous compounds.
| Solvent Property | Effect on Emission Wavelength (λem) | Effect on Quantum Yield (ΦF) |
| Increasing Polarity | Red-shift | May increase or decrease depending on the specific decay pathways |
| Increasing Viscosity | Minimal shift | Increase |
This is an interactive data table based on generalized principles for stilbene derivatives.
The reactivity of this compound, particularly its photoisomerization between the (Z) and (E) forms, is also expected to be influenced by the solvent environment. The polarity and viscosity of the solvent can affect the potential energy surfaces of the excited states and the dynamics of crossing between them, thereby influencing the efficiency and kinetics of the isomerization process.
Future Research Directions and Unexplored Avenues for Z 3 Cyano 4 Nitrostilbene
Advanced Synthetic Strategies for Complex Architectures
Future synthetic work on (Z)-3-Cyano-4'-nitrostilbene is expected to move beyond simple preparations to the construction of more complex, tailor-made molecular and supramolecular architectures. The goal is to fine-tune the material's properties by strategically modifying its core structure.
One promising direction involves the design and synthesis of linear and bent-shaped derivatives. mdpi.com By introducing different linking groups, such as esters and amides, and varying the number and position of alkoxy tails, researchers can systematically study the relationship between molecular geometry and material properties like liquid crystallinity. mdpi.com Another advanced strategy is the creation of novel π-conjugated derivatives by introducing strong electron-donating moieties to enhance the intramolecular charge transfer (ICT) characteristics. researchgate.net For instance, incorporating groups like 1,4-dihydropyrrolo[3,2-b]indole or tetraphenylethylene (B103901) (TPE) could lead to materials with significantly altered electronic and emissive properties. researchgate.net
Furthermore, synthetic efforts could focus on building larger, multi-component systems where the this compound unit acts as a functional building block. This includes the synthesis of oligomers and polymers containing the cyanostilbene backbone to create processable materials for thin-film applications.
Table 1: Proposed Synthetic Modifications and Target Architectures
| Synthetic Strategy | Target Architecture | Potential Outcome |
| Introduction of varied alkoxy tails | Linear and bent-shaped molecules | Induction of liquid crystal phases mdpi.com |
| Appending strong donor groups (e.g., TPE) | Extended π-conjugated systems | Enhanced aggregation-induced emission (AIE) researchgate.net |
| Polymerization of functionalized monomers | Conjugated polymers | Processable films for electronic devices |
| Covalent linking to other chromophores | Multi-chromophoric arrays | Materials for energy transfer studies |
Exploration of Novel Photophysical Phenomena
The inherent donor-acceptor structure of this compound makes it a prime candidate for exhibiting a range of interesting photophysical behaviors. A key area for future research is the systematic investigation of its aggregation-induced emission (AIE) properties. researchgate.net While many traditional dyes suffer from aggregation-caused quenching in the solid state, molecules with AIE characteristics show enhanced emission upon aggregation, which is highly desirable for solid-state lighting and sensing applications.
Beyond AIE, the exploration of multi-responsive behaviors is a critical research avenue. Studies on related cyanostilbene derivatives have revealed thermochromic (color change with temperature) and photochromic (color change with light) fluorescence-responsive properties. mdpi.com Future work should investigate whether this compound or its derivatives can act as reversible thermochromic or photochromic fluorescence switches. mdpi.com This would involve detailed photophysical studies, including measuring fluorescence quantum yields, lifetimes, and spectral shifts in various environments (e.g., different solvents, polymer films, and crystalline states) and under different stimuli (heat, light, mechanical stress).
Table 2: Potential Photophysical Phenomena for Investigation
| Phenomenon | Experimental Probe | Potential Application |
| Aggregation-Induced Emission (AIE) | Fluorescence spectroscopy in mixed solvents/solid state | Solid-state light emitters, chemical sensors |
| Thermochromic Fluorescence | Temperature-dependent photoluminescence spectroscopy | Temperature sensors, security inks |
| Photochromic Fluorescence | Photoluminescence spectroscopy under UV/Vis irradiation | Optical data storage, molecular switches |
| Solvatochromism | Absorption and emission spectroscopy in various solvents | Polarity sensors |
Integration into Hybrid Material Systems
To harness the properties of this compound for practical applications, its integration into larger, more robust material systems is essential. Future research should focus on creating hybrid materials that combine the unique optical and electronic properties of the cyanostilbene derivative with the processability and structural integrity of host matrices.
One major direction is the development of guest-host systems, such as doping this compound into polymer films. For example, loading the compound into a polymethyl methacrylate (B99206) (PMMA) film could provide a solid-state platform for realizing high-contrast, reversible fluorescence switching. researchgate.net Another sophisticated approach is the design of cyanostilbene-based liquid crystals. By attaching appropriate mesogenic groups, it may be possible to create materials that self-assemble into ordered phases (e.g., smectic C), where the photophysical response can be controlled by both temperature and electric fields. mdpi.com The relationship between the phase behavior and the photophysical properties in such systems would be a rich area for fundamental study. mdpi.com
Advanced Computational Methodologies for Prediction and Design
Advanced computational modeling offers a powerful tool to accelerate the discovery and optimization of new materials based on the this compound scaffold. Future research should leverage these methods to predict properties and guide synthetic efforts, saving significant time and resources.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate optimized molecular structures, frontier molecular orbital energies (HOMO/LUMO), and predict absorption and emission spectra. researchgate.net These calculations can help elucidate the relationship between molecular structure and electronic properties, guiding the design of new derivatives with targeted characteristics, such as specific emission colors or enhanced charge-transfer character. researchgate.net
Beyond single-molecule calculations, more advanced methodologies could be employed. Molecular dynamics (MD) simulations could be used to model the aggregation behavior of these molecules and provide insights into the mechanism of AIE. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods could be used to simulate the behavior of the chromophore within a complex environment, such as a polymer matrix or a liquid crystal phase, to predict how the host system influences its photophysical properties.
Table 3: Computational Tools and Their Research Applications
| Computational Method | Research Goal | Predicted Properties |
| Density Functional Theory (DFT) | Elucidate structure-property relationships | Optimized geometry, frontier molecular orbitals researchgate.net |
| Time-Dependent DFT (TD-DFT) | Predict optical properties | UV-Vis absorption, fluorescence spectra |
| Molecular Dynamics (MD) | Understand self-assembly and AIE | Aggregate morphology, intermolecular interactions |
| QM/MM | Model behavior in hybrid systems | Environmental effects on photophysics |
Opportunities in Emerging Technological Applications (excluding biological/clinical)
The unique properties of this compound and its derivatives suggest potential for a variety of emerging technological applications beyond the biological realm. The strong donor-acceptor nature and broad absorption in the UV-visible region are desirable characteristics for materials used in organic electronics.
One of the most promising areas is in organic photovoltaics (OPVs). Donor-acceptor based cyanostilbene derivatives are being investigated for their potential in high power conversion efficiency organic solar cells due to their strong and broad absorption profiles. researchgate.net Future research could focus on optimizing the molecular structure of this compound to better match the solar spectrum and improve charge transport properties.
Other potential applications include nonlinear optics (NLO), where the large change in dipole moment upon excitation could lead to high hyperpolarizabilities. Materials with strong NLO responses are valuable for technologies like optical switching and frequency conversion. Additionally, the responsiveness of its fluorescence to environmental stimuli could be exploited for developing advanced chemical sensors for detecting specific analytes or changes in the local environment, such as polarity or viscosity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
